2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide is a chemical compound with the molecular formula C8H8F3NO3S and a molecular weight of 255.22 g/mol . It is known for its unique structural features, including a trifluoromethoxy group and a sulfonamide group attached to a benzene ring. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-methyl-4-(trifluoromethoxy)benzenesulfonyl chloride with ammonia or an amine under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethoxy group may enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)benzenesulfonamide
- 2-Methylbenzenesulfonamide
- 4-Methylbenzenesulfonamide
Comparison: 2-Methyl-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of both the trifluoromethoxy and sulfonamide groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications .
Properties
Molecular Formula |
C8H8F3NO3S |
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Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-methyl-4-(trifluoromethoxy)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-5-4-6(15-8(9,10)11)2-3-7(5)16(12,13)14/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
VFBOMXXWQKXHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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